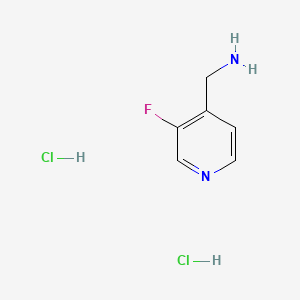

(3-Fluoropyridin-4-YL)methanamine dihydrochloride

Description

Properties

IUPAC Name |

(3-fluoropyridin-4-yl)methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2.2ClH/c7-6-4-9-2-1-5(6)3-8;;/h1-2,4H,3,8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXMPAHTZXHXCHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1CN)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90679885 | |

| Record name | 1-(3-Fluoropyridin-4-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257535-26-4 | |

| Record name | 1-(3-Fluoropyridin-4-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Aminomethyl)-3-fluoropyridine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Sequence and Conditions

-

Hydroxyl Group Activation : The hydroxyl group of 4-pyridylmethanol is activated using thionyl chloride (SOCl₂) in 1,2-dichloroethane at 20–30°C, forming the corresponding chloropyridine intermediate.

-

Fluorination : The chloropyridine intermediate is treated with anhydrous hydrogen fluoride (HF) in pyridine at -5°C, followed by gradual addition of sodium nitrite (NaNO₂). This step achieves regioselective fluorination via a diazonium salt intermediate, yielding 3-fluoro-4-pyridylmethanol.

-

Amination : The alcohol is converted to the amine via a Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) with phthalimide, followed by hydrazinolysis to liberate the primary amine.

-

Salt Formation : The free amine is treated with hydrochloric acid (HCl) in methanol to form the dihydrochloride salt.

Key Parameters

-

Temperature Control : Fluorination at subzero temperatures minimizes side reactions.

-

Solvent Selection : Pyridine acts as both solvent and HF scavenger, enhancing reaction safety.

-

Yield : 58–65% over four steps, with purity >95% after recrystallization.

Reductive Amination of 3-Fluoropyridine-4-carbaldehyde

Reductive amination offers a streamlined route by directly introducing the methanamine group.

Procedure

-

Aldehyde Synthesis : 3-Fluoropyridine-4-carbaldehyde is prepared via oxidation of 3-fluoro-4-methylpyridine using manganese dioxide (MnO₂) in acetic acid.

-

Reductive Amination : The aldehyde reacts with ammonium acetate (NH₄OAc) and sodium cyanoborohydride (NaBH₃CN) in methanol at 25°C, selectively reducing the imine intermediate to the primary amine.

-

Salt Precipitation : The amine is treated with HCl gas in diethyl ether to yield the dihydrochloride salt.

Advantages and Limitations

-

Advantages : Fewer steps (2–3 steps), higher overall yield (70–75%).

-

Limitations : Requires strict control of pH during reductive amination to avoid over-reduction.

Catalytic Hydrogenation of Nitriles

Catalytic hydrogenation provides a high-yielding pathway for amine synthesis from nitrile precursors.

Synthetic Pathway

-

Nitrile Preparation : 3-Fluoropyridine-4-carbonitrile is synthesized via cyanation of 3-fluoro-4-bromopyridine using copper(I) cyanide (CuCN) in dimethylformamide (DMF) at 120°C.

-

Hydrogenation : The nitrile is hydrogenated over Raney nickel (Ra-Ni) at 50 psi H₂ and 80°C in ethanol, yielding (3-fluoropyridin-4-yl)methanamine.

-

Salt Formation : Treatment with HCl in ethanol precipitates the dihydrochloride salt.

Optimization Insights

-

Catalyst Loading : 10% Ra-Ni by weight ensures complete conversion within 6 hours.

-

Yield : 85–90% after salt formation, with minimal byproducts.

Gabriel Synthesis from Halopyridine Derivatives

The Gabriel synthesis enables amine formation under mild conditions, avoiding harsh reducing agents.

Methodology

-

Alkylation : 3-Fluoro-4-chloromethylpyridine reacts with potassium phthalimide in DMF at 60°C, forming the phthalimido-protected intermediate.

-

Deprotection : Hydrazine hydrate (N₂H₄·H₂O) in ethanol cleaves the phthalimide group, releasing the primary amine.

-

Salt Preparation : HCl is added to ethanol to precipitate the dihydrochloride salt.

Challenges

-

Side Reactions : Competing nucleophilic substitution at the 4-position requires excess phthalimide.

-

Yield : 60–65% after purification by column chromatography.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Steps | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|---|

| Nucleophilic Fluorination | 4-Pyridylmethanol | 4 | 58–65 | >95 | High regioselectivity |

| Reductive Amination | 3-Fluoropyridine-4-carbaldehyde | 3 | 70–75 | 90 | Short reaction sequence |

| Catalytic Hydrogenation | 3-Fluoropyridine-4-carbonitrile | 3 | 85–90 | 98 | Excellent yield and scalability |

| Gabriel Synthesis | 3-Fluoro-4-chloromethylpyridine | 3 | 60–65 | 85 | Mild conditions, avoids strong reductants |

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness, safety, and reproducibility:

-

Continuous Flow Systems : Fluorination and hydrogenation steps benefit from continuous flow reactors, reducing reaction times and improving heat management.

-

Solvent Recovery : Methanol and ethanol are distilled and recycled to minimize waste.

-

Quality Control : In-line FTIR and HPLC monitor intermediate purity, ensuring compliance with pharmaceutical standards.

Challenges and Optimization Strategies

-

Regioselectivity in Fluorination : Competing fluorination at the 2- or 4-positions is mitigated using bulky directing groups or low-temperature conditions.

-

Amine Stability : The primary amine is prone to oxidation; thus, reactions are conducted under nitrogen atmospheres.

-

Salt Hygroscopicity : The dihydrochloride salt absorbs moisture, necessitating storage in desiccated containers with silica gel.

Scientific Research Applications

(3-Fluoropyridin-4-YL)methanamine dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

Medicine: It is investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (3-Fluoropyridin-4-YL)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound enhances its binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of (3-Fluoropyridin-4-YL)methanamine dihydrochloride include pyridine-based dihydrochlorides with variations in substituent type, position, and functional groups. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

¹CAS discrepancy noted (see vs. 6). ²Molar mass calculation based on formula in . ³Molecular weight inferred from formula in .

Key Findings :

Substituent Effects: Fluorine (F) vs. Positional Isomerism: The 3-fluoro derivative may exhibit distinct electronic effects compared to the 2-fluoro analog due to altered charge distribution on the pyridine ring .

Applications :

- Pharmaceuticals : Fluorinated derivatives are prioritized in drug discovery for their resistance to oxidative metabolism .

- Agrochemicals : Methoxy-substituted analogs are leveraged for solubility modulation in pesticide formulations .

Stability and Solubility :

- Dihydrochloride salts generally enhance aqueous solubility compared to free bases, critical for bioavailability in drug development .

Notes on Data Limitations

- CAS Number Discrepancies : Conflicting CAS entries for this compound (e.g., 1257535-26-4 vs. 667906-60-7) highlight the need for cross-referencing with authoritative chemical databases.

- Research Gaps: Limited peer-reviewed studies on specific analogs (e.g., dimethylpyridine derivatives) restrict mechanistic insights; most data derive from supplier catalogs or structural databases.

- Synthetic Routes : and suggest substituent-specific synthetic challenges, such as purification requirements for chloro- and methoxy-phthalimides, which may extend to pyridine analogs.

Biological Activity

(3-Fluoropyridin-4-YL)methanamine dihydrochloride is a compound of increasing interest in medicinal chemistry due to its unique biological properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound has the chemical formula C6H7FN2·2HCl, indicating the presence of a fluorine atom on the pyridine ring, which significantly influences its reactivity and biological interactions. The presence of the dihydrochloride form enhances its solubility in aqueous environments, making it suitable for various biological assays.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The fluorine atom enhances binding affinity, which can lead to modulation of various biochemical pathways.

- Enzyme Inhibition : Studies indicate that this compound may inhibit certain enzymes involved in neurotransmitter metabolism, potentially impacting conditions like depression and anxiety.

- Receptor Binding : It has been shown to interact with serotonin receptors, which are crucial for mood regulation. The binding affinity is enhanced compared to non-fluorinated analogs, suggesting improved pharmacological profiles.

Biological Activity Overview

Research Findings

- Antimicrobial Properties : In a study assessing the antibacterial activity of several compounds, this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

- Neuropharmacological Effects : Research highlighted its potential as a serotonin receptor modulator. Compounds with similar fluorinated structures have shown increased potency in inhibiting serotonin uptake, suggesting that this compound could be developed as a novel antidepressant .

-

Case Studies :

- One case study reported that the compound improved behavioral outcomes in rodent models of anxiety when administered at specific dosages, indicating its potential for treating anxiety disorders .

- Another study demonstrated that it could enhance cognitive function in neurodegenerative disease models by modulating cholinergic signaling pathways .

Comparative Analysis with Similar Compounds

The unique position of the fluorine atom in this compound differentiates it from other pyridine derivatives:

| Compound Name | Fluorine Position | Biological Activity |

|---|---|---|

| This compound | 3 | Antimicrobial, Neuropharmacological |

| (3-Chloropyridin-4-YL)methanamine | 3 | Moderate Antimicrobial |

| (2-Fluoropyridin-4-YL)methanamine | 2 | Lower receptor binding affinity |

Q & A

What synthetic methodologies are recommended for producing (3-fluoropyridin-4-yl)methanamine dihydrochloride with high purity?

Level: Basic

Methodological Answer:

The compound can be synthesized via reductive amination of 3-fluoropyridine-4-carbaldehyde using sodium cyanoborohydride or catalytic hydrogenation with palladium on carbon. Post-synthesis purification involves recrystallization from ethanol/water mixtures to isolate the dihydrochloride salt. Characterization via H/C NMR should confirm the absence of unreacted aldehyde (δ ~9-10 ppm) and the presence of the methylamine moiety (δ ~3-4 ppm). Purity assessment via HPLC (C18 column, 0.1% TFA in HO/MeOH gradient) is critical, targeting ≥98% purity .

Which analytical techniques are optimal for structural validation and purity assessment?

Level: Basic

Methodological Answer:

- Exact Mass Analysis: High-resolution mass spectrometry (HRMS) using ESI+ mode confirms the molecular ion [M+H] at m/z 262.0388 (theoretical 262.0388), ensuring correct elemental composition .

- Crystallography: Single-crystal X-ray diffraction with SHELXL refinement (SHELX ) resolves stereochemical ambiguities. ORTEP-3 visualization aids in interpreting thermal ellipsoids and bond angles.

- NMR: F NMR detects fluoropyridyl environments (δ ~-60 to -80 ppm), while H NMR verifies diastereotopic protons in the methanamine group.

How should researchers address discrepancies in crystallographic data refinement?

Level: Advanced

Methodological Answer:

Contradictions in Flack parameter values (e.g., near-centrosymmetric structures) require validation via the x parameter to avoid false chirality assignments. Cross-validation using SHELXD for phase determination and twin refinement in cases of pseudo-merohedral twinning is recommended. For high-resolution data (>1.0 Å), multipolar refinement with Hirshfeld Atom Refinement (HAR) improves electron density maps, resolving hydrogen bonding ambiguities .

What are the mechanistic implications of this compound in enzyme inhibition studies?

Level: Advanced

Methodological Answer:

this compound acts as a selective LOXL2 inhibitor (IC = 126 nM), likely through competitive binding to the lysine tyrosylquinone (LTQ) cofactor. Dose-response assays (0.1–10 µM) in fibroblast cultures should monitor hydroxylysine aldehyde (HLAL) reduction via LC-MS. For cancer studies, pair it with TGF-β1 to assess ECM remodeling inhibition (collagen crosslinking ELISA, e.g., Col1A1) .

What safety protocols are critical during handling and storage?

Level: Basic

Methodological Answer:

- Handling: Use nitrile gloves and fume hoods to avoid inhalation of HCl/F vapors. Electrostatic discharge (ESD) precautions are mandatory due to amine reactivity .

- Storage: Keep in airtight, amber vials at –20°C under argon. Desiccate with silica gel to prevent hygroscopic degradation. Monitor pH stability (<2.0 in aqueous solutions) .

How does fluorination at the 3-position influence neuroprotective activity?

Level: Advanced

Methodological Answer:

The 3-fluoro group enhances blood-brain barrier permeability (logP ~1.2 vs. ~0.8 for non-fluorinated analogs). In Alzheimer’s models (e.g., Aβ42-treated neurons), evaluate neuroprotection via MTT assays (10–100 µM) and compare to J-147 derivatives. Fluorine’s electron-withdrawing effect stabilizes the pyridine ring, potentially prolonging target engagement (e.g., monoamine oxidase-B inhibition) .

How to resolve contradictions in bioactivity data across cell lines?

Level: Advanced

Methodological Answer:

Discrepancies in IC values (e.g., fibroblasts vs. cancer cells) may arise from off-target kinase interactions. Perform kinome-wide profiling (e.g., KINOMEscan) at 1 µM to identify non-LOXL2 targets. Validate via CRISPR knockouts (e.g., LOXL2 cells) and rescue experiments. Cross-reference with metabolic stability data (microsomal t) to rule out artifactually low activity due to rapid clearance .

What computational methods predict binding modes with LOXL2?

Level: Advanced

Methodological Answer:

- Docking: Use AutoDock Vina with the LOXL2 LTQ-binding site (PDB: 4ZTC). Fluoropyridyl interactions are modeled with GAFF2 force fields.

- MD Simulations: Run 100-ns trajectories in GROMACS to assess hydrogen bonding with Glu and π-stacking with Trp. Compare binding free energies (MM-PBSA) to experimental IC values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.